PROTAC IRAK4 degrader-7

Catalog No.
S12381826
CAS No.
2432994-31-3
M.F
C44H49F2N11O6
M. Wt
865.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PROTAC IRAK4 degrader-7

CAS Number

2432994-31-3

Product Name

PROTAC IRAK4 degrader-7

IUPAC Name

N-[3-(difluoromethyl)-1-[4-[[4-[3-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]prop-2-ynoxy]piperidin-1-yl]methyl]cyclohexyl]pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C44H49F2N11O6

Molecular Weight

865.9 g/mol

InChI

InChI=1S/C44H49F2N11O6/c1-52-39-27(4-2-6-34(39)57(44(52)61)35-11-12-37(58)50-43(35)60)5-3-19-62-30-13-16-53(17-14-30)22-26-7-9-28(10-8-26)56-24-33(38(51-56)40(45)46)48-42(59)32-21-47-55-18-15-36(49-41(32)55)54-23-31-20-29(54)25-63-31/h2,4,6,15,18,21,24,26,28-31,35,40H,7-14,16-17,19-20,22-23,25H2,1H3,(H,48,59)(H,50,58,60)/t26?,28?,29-,31-,35?/m1/s1

InChI Key

NQGKNAVUMAHSQN-PKIOHZLWSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9CC1CC9CO1

Isomeric SMILES

CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9C[C@H]1C[C@@H]9CO1

PROTAC IRAK4 degrader-7 is a small molecule designed to induce the degradation of interleukin receptor-associated kinase 4 (IRAK4), a crucial component in the signaling pathways of the immune response. This compound is part of a broader class of molecules known as proteolysis-targeting chimeras (PROTACs), which leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins. By binding to both the target protein and an E3 ubiquitin ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein, thereby modulating cellular processes.

  • Binding: The compound binds to the IRAK4 protein, which is essential for its kinase activity.
  • Recruitment of E3 Ligase: The compound also binds to an E3 ligase, such as cereblon or Von Hippel-Lindau, forming a ternary complex.
  • Ubiquitination: This complex facilitates the transfer of ubiquitin moieties to IRAK4, marking it for degradation.
  • Proteasomal Degradation: The ubiquitinated IRAK4 is then recognized by the proteasome, leading to its degradation.

This series of reactions results in a significant reduction in IRAK4 levels within cells, ultimately impacting downstream signaling pathways involved in inflammation and immune responses .

PROTAC IRAK4 degrader-7 has demonstrated potent biological activity in various cellular models. It effectively reduces IRAK4 protein levels in peripheral blood mononuclear cells (PBMCs) and other cell lines. The degradation potency is often quantified using metrics like DC50 (the concentration required for 50% degradation), which has been reported as approximately 259 nM for related compounds . The biological effects include modulation of inflammatory responses, making it a potential therapeutic candidate for diseases characterized by excessive inflammation.

The synthesis of PROTAC IRAK4 degrader-7 typically involves multiple steps:

  • Synthesis of Linkers: Flexible or rigid linkers are synthesized that can connect the IRAK4 inhibitor to the E3 ligase ligand.
  • Conjugation: The linker is conjugated to a potent IRAK4 inhibitor (such as PF-06650833) and an E3 ligase ligand (like pomalidomide).
  • Optimization: Variations in linker length and chemical properties are explored to enhance binding affinity and degradation efficacy.
  • Purification: The final compound is purified using chromatographic techniques to ensure high purity necessary for biological testing .

PROTAC IRAK4 degrader-7 has potential applications in:

  • Cancer Therapy: Targeting IRAK4 may disrupt pathways that promote tumor growth and survival.
  • Autoimmune Disorders: By degrading IRAK4, this compound could help mitigate inappropriate immune responses seen in conditions like rheumatoid arthritis or lupus.
  • Inflammatory Diseases: Its ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory conditions such as hidradenitis suppurativa and atopic dermatitis .

Interaction studies have shown that PROTAC IRAK4 degrader-7 engages with both IRAK4 and E3 ligases effectively. These studies often utilize techniques such as:

  • Western Blotting: To assess changes in protein levels post-treatment.
  • Mass Spectrometry: For detailed analysis of the binding interactions between PROTACs and their targets.
  • Cell Viability Assays: To evaluate the functional impact of IRAK4 degradation on cell survival and proliferation .

Several compounds exhibit similar mechanisms or targets as PROTAC IRAK4 degrader-7:

Compound NameMechanism of ActionUnique Features
KT-474Degrades IRAK4 via cereblon E3 ligaseDemonstrated clinical efficacy in skin diseases
Compound 9PROTAC targeting IRAK4 with PEG linkerHigher potency with DC50 around 151 nM
Compound 8Related PROTAC with modified linkersEnhanced binding affinity compared to earlier iterations
Compound 6Less effective PROTAC variantLimited degradation capability

PROTAC IRAK4 degrader-7 stands out due to its optimized linker design and specific targeting capabilities that enhance its efficacy over other compounds in preclinical evaluations.

XLogP3

2.5

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

865.38353465 g/mol

Monoisotopic Mass

865.38353465 g/mol

Heavy Atom Count

63

UNII

2SXR65P7E3

Dates

Modify: 2024-08-09

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